
ORM-10103
Übersicht
Beschreibung
ORM-10103 ist ein neuartiger und spezifischer Inhibitor des Natrium-Calcium-Austauschers (NCX). Diese Verbindung hat ein erhebliches Potenzial gezeigt, frühe und verzögerte Nachdepolarisationen in Herzmuskelzellen zu reduzieren, was sie zu einem vielversprechenden Kandidaten für die Vorbeugung arrhythmogener Ereignisse macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Der detaillierte Syntheseweg ist proprietär, beinhaltet aber die Verwendung organischer Lösungsmittel und Katalysatoren, um die gewünschte chemische Struktur zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um Konsistenz und Qualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt aufgrund seiner chemischen Struktur hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, die die Substitutionsreaktionen erleichtern. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Der primäre Fokus liegt darauf, die Integrität der inhibitorischen Eigenschaften des Natrium-Calcium-Austauschers zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ORM-10103 is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic route is proprietary, but it involves the use of organic solvents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
ORM-10103 primarily undergoes substitution reactions due to its chemical structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the sodium-calcium exchanger inhibitory properties .
Wissenschaftliche Forschungsanwendungen
Introduction to ORM-10103
This compound is a novel compound recognized for its selective inhibition of the sodium-calcium exchanger (NCX), a critical player in cardiac physiology. This compound has garnered attention due to its potential applications in treating various cardiovascular conditions, particularly those associated with calcium overload and arrhythmias. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Key Features of this compound
Feature | Description |
---|---|
Target | Sodium-Calcium Exchanger (NCX) |
Selectivity | High selectivity for NCX isoforms |
Concentration Range | Effective at submicromolar concentrations |
Primary Applications | Cardiovascular diseases, arrhythmias, ischemic heart conditions |
Cardiovascular Protection
This compound has been shown to reduce the incidence of premature ventricular beats (PVBs) in experimental models. In studies involving isolated rabbit hearts, treatment with this compound significantly decreased the size of myocardial infarctions following ischemic episodes . This suggests that this compound could be instrumental in protecting cardiac tissue during ischemic events.
Arrhythmia Management
Research indicates that this compound effectively diminishes early and delayed afterdepolarizations in cardiac tissues. These afterdepolarizations are often precursors to arrhythmias; thus, their reduction can lead to improved cardiac stability . In canine heart models, this compound did not significantly affect L-type calcium currents, indicating its specificity towards NCX without disrupting other crucial ionic currents .
Electrophysiological Studies
This compound has been utilized in electrophysiological experiments to assess its impact on ion currents. Studies have demonstrated that it significantly reduces both inward and outward NCX currents without affecting the fast inward Na+ current or major K+ currents at concentrations up to 10 μM . This characteristic makes this compound a valuable tool for researchers studying cardiac electrophysiology.
Case Study 1: Ischemic Heart Protection
In a controlled study involving isolated rabbit hearts subjected to regional ischemia, this compound was administered prior to reperfusion. Results indicated a marked reduction in infarct size compared to untreated controls, highlighting its protective effects against ischemic damage .
Case Study 2: Effects on Arrhythmias
Another study focused on the effects of this compound on induced arrhythmias in canine models. The administration of this compound resulted in a significant decrease in the frequency of arrhythmic events, suggesting its potential as a therapeutic agent for managing cardiac rhythm disturbances .
Wirkmechanismus
ORM-10103 exerts its effects by selectively inhibiting the sodium-calcium exchanger. This inhibition reduces both the inward and outward NCX currents, thereby preventing early and delayed afterdepolarizations in cardiac cells. The molecular targets include the NCX proteins, and the pathways involved are related to calcium ion homeostasis and excitation-contraction coupling in cardiac myocytes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit von this compound
This compound zeichnet sich durch seine hohe Selektivität für den Natrium-Calcium-Austauscher und seine minimalen Auswirkungen auf andere Ionenkanäle wie die L-Typ-Calciumkanäle aus. Dies macht es zu einer gezielteren und möglicherweise sichereren Option für therapeutische Zwecke .
Biologische Aktivität
ORM-10103 is a novel compound recognized for its selective inhibition of the sodium-calcium exchanger (NCX). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiac arrhythmias. The biological activity of this compound has been extensively studied, revealing its effects on ion currents, action potentials, and arrhythmogenic events.
This compound functions primarily as an inhibitor of the NCX, which plays a critical role in cardiac physiology by regulating calcium homeostasis. The compound has demonstrated submicromolar EC50 values against both forward and reverse NCX activities, indicating its potency in modulating calcium exchange in cardiac tissues .
Key Findings:
- Ion Current Modulation : this compound significantly reduces both inward and outward NCX currents without substantially affecting L-type calcium currents at concentrations up to 10 µM . This selectivity is crucial as it minimizes unwanted side effects associated with broader calcium channel inhibition.
- Action Potential Effects : The compound does not alter the maximum rate of depolarization (dV/dtmax) or the amplitude of slow response action potentials, suggesting a targeted effect on NCX without interfering with other ionic currents .
Table 1: Summary of this compound Effects on Ion Currents
Parameter | Effect of this compound | Concentration (µM) |
---|---|---|
Inward NCX Current | Decreased | 3 - 10 |
Outward NCX Current | Decreased | 3 - 10 |
L-type Ca²⁺ Current | No significant change | Up to 10 |
Rapid Delayed Rectifier K⁺ Current | Slightly diminished | 3 |
Early Afterdepolarizations (EADs) | Significantly reduced | 3 - 10 |
Delayed Afterdepolarizations (DADs) | Significantly reduced | 3 - 10 |
Case Studies
- Antiarrhythmic Properties : In studies involving canine ventricular myocytes, this compound effectively abolished pharmacologically induced EADs and DADs, implicating its role in preventing triggered arrhythmias . This suggests that this compound could be beneficial in clinical settings where arrhythmogenesis is a concern.
- Ischemia-Reperfusion Models : Research conducted on ischemia-reperfusion injury models indicated that this compound could prevent calcium overload during such events, thereby protecting cardiac myocytes from damage . The compound's ability to modulate NCX activity under stress conditions highlights its potential therapeutic utility.
- Electrophysiological Mapping : In experiments using optical mapping techniques, this compound was shown to effectively prevent arrhythmogenic events induced by elevated intracellular sodium levels, further supporting its antiarrhythmic potential .
Eigenschaften
IUPAC Name |
5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONLGPIHCCJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591873 | |
Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488847-28-5 | |
Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 488847-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.